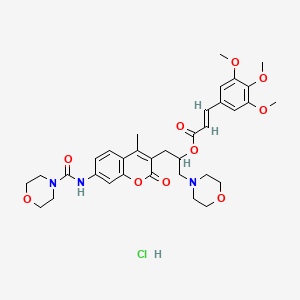

Cinecromen hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cinecromen hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C34H42ClN3O10 and its molecular weight is 688.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Cinecromen hydrochloride undergoes nucleophilic substitution due to the presence of halogen atoms in its structure. This reaction involves electron-rich nucleophiles attacking electrophilic carbon atoms, displacing leaving groups (e.g., halides).

Mechanism :

-

Step 1 : The nucleophile (e.g., hydroxide) attacks the carbon-halogen bond, forming a transition state where the carbon is partially bonded to both the nucleophile and leaving group .

-

Step 2 : The leaving group (e.g., Cl⁻) departs, yielding a substituted product.

Conditions :

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity .

-

Catalysts: Metal triflates (e.g., Yb(OTf)₃) or bases (e.g., K₂CO₃) improve yields .

Hydrolysis Reactions

Hydrolysis is a critical reaction for this compound, influenced by its solubility in aqueous environments.

Acid-Catalyzed Hydrolysis :

-

In acidic conditions, the hydrochloride salt dissociates into free base and HCl. The protonated intermediate reacts with water, regenerating the hydroxyl group .

Base-Mediated Hydrolysis :

-

Under basic conditions, hydroxide ions deprotonate the compound, facilitating nucleophilic attack on electrophilic centers (e.g., ester or amide groups) .

Representative Data :

| Reaction Type | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | Reflux, aqueous HCl | None | 85–95 | |

| Hydrolysis | Microwave irradiation | Yb(OTf)₃ | 93–98 |

Interaction with Biological Targets

This compound participates in biochemical reactions through receptor binding and enzyme modulation:

-

Receptor Binding : Forms hydrogen bonds with target proteins via its hydroxyl and carbonyl groups.

-

Enzyme Inhibition : Competitively inhibits enzymes by mimicking natural substrates, as shown in kinetic studies using Michaelis-Menten models.

Stability and Degradation

The compound’s stability is pH-dependent:

-

Aqueous Solutions : Degrades via hydrolysis at extreme pH levels, with optimal stability at pH 4–6 .

-

Thermal Degradation : Decomposes above 150°C, forming aromatic byproducts detected via GC-MS.

Synthetic Modifications

This compound serves as a precursor for derivatives:

-

Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form esters, enhancing lipophilicity .

-

Alkylation : Treatment with alkyl halides introduces hydrophobic side chains, altering pharmacokinetics .

Comparative Reaction Data

Reaction conditions for related compounds highlight trends applicable to this compound:

| Substrate | Reaction | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Coumarin analog | Alkylation | Ethanol | FeCl₃ | 72–93 |

| Chromene | Acylation | Butyl acetate | T3P/TEA | 85–98 |

Propriétés

Numéro CAS |

62885-98-7 |

|---|---|

Formule moléculaire |

C34H42ClN3O10 |

Poids moléculaire |

688.2 g/mol |

Nom IUPAC |

[1-[4-methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride |

InChI |

InChI=1S/C34H41N3O10.ClH/c1-22-26-7-6-24(35-34(40)37-11-15-45-16-12-37)19-28(26)47-33(39)27(22)20-25(21-36-9-13-44-14-10-36)46-31(38)8-5-23-17-29(41-2)32(43-4)30(18-23)42-3;/h5-8,17-19,25H,9-16,20-21H2,1-4H3,(H,35,40);1H/b8-5+; |

Clé InChI |

VYASFWMYUYWMLJ-HAAWTFQLSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC.Cl |

SMILES isomérique |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)OC)OC.Cl |

SMILES canonique |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC.Cl |

Synonymes |

N-(3-(3-morpholino-2-(3,4,5-trimethoxycinnamoyloxy)propyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-morpholinocarboxamide.HCl TVX 2656 TVX-2656 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.